![molecular formula C11H15NO3 B2489723 4-(2-Methylbutan-2-yl)-2-nitrophenol CAS No. 91247-92-6](/img/structure/B2489723.png)
4-(2-Methylbutan-2-yl)-2-nitrophenol
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Overview
Description
4-(2-Methylbutan-2-yl)-2-nitrophenol, also known as MBNP, is a phenolic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is soluble in water and organic solvents. MBNP is a derivative of the phenol group of compounds, and is a versatile reagent used in various chemical reactions. MBNP has a wide range of applications in the fields of biochemistry, pharmacology, and organic synthesis.
Scientific Research Applications
- Findings : After oral exposure, UV 328 undergoes oxidation at alkyl side chains, forming hydroxy and/or oxo functions. Renal elimination occurs, but biliary excretion and fecal elimination are likely preferred pathways .
UV Absorber in Polymers and Plastics: :
Metabolism and Toxicology Studies
Mechanism of Action
Target of Action
The primary target of 4-(2-Methylbutan-2-yl)-2-nitrophenol, also known as Amorolfine , is the fungal enzymes D14 reductase and D7-D8 isomerase . These enzymes play a crucial role in the sterol synthesis pathways of fungi .
Mode of Action
Amorolfine inhibits the fungal enzymes D14 reductase and D7-D8 isomerase . This inhibition disrupts the fungal sterol synthesis pathways, leading to a depletion of ergosterol and an accumulation of ignosterol in the fungal cytoplasmic cell membranes .
Biochemical Pathways
The affected biochemical pathway is the sterol synthesis pathway in fungi . The inhibition of D14 reductase and D7-D8 isomerase enzymes by Amorolfine disrupts this pathway, causing a decrease in ergosterol, a vital component of fungal cell membranes, and an increase in ignosterol .
Pharmacokinetics
It is known that the compound is applied topically, suggesting that its absorption, distribution, metabolism, and excretion (adme) properties would be largely localized to the site of application .
Result of Action
The result of Amorolfine’s action is the disruption of fungal cell membrane integrity due to the depletion of ergosterol and accumulation of ignosterol . This leads to the inhibition of fungal growth and replication .
properties
IUPAC Name |
4-(2-methylbutan-2-yl)-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-11(2,3)8-5-6-10(13)9(7-8)12(14)15/h5-7,13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZBVXMQEWCXEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylbutan-2-yl)-2-nitrophenol |
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